(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of furan and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-acetylfuran
- 2-ethylfuran
- 2-methylfuran
Uniqueness
Compared to these similar compounds, (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is unique due to the presence of both furan and thiazole rings, as well as the nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c1-10-4-5-12(19-10)7-11(8-16)15-17-13(9-20-15)14-3-2-6-18-14/h2-7,9H,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCOGOEXQVPFN-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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